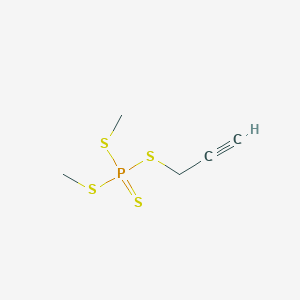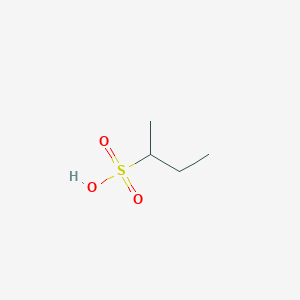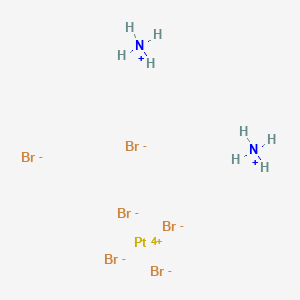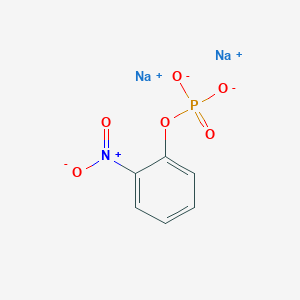
Cesium benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium benzoate is a chemical compound that is used in scientific research for various purposes. It is a salt of benzoic acid and cesium, which is used in the synthesis of various organic compounds. Cesium benzoate is a white crystalline powder that is soluble in water and has a melting point of 390 °C.
Wirkmechanismus
The mechanism of action of cesium benzoate is not well understood. However, it is believed that it acts as a catalyst in organic reactions by facilitating the formation of intermediates and products. It is also believed to act as a nucleophile in certain reactions, where it donates an electron pair to a substrate.
Biochemical and Physiological Effects:
Cesium benzoate has no known biochemical or physiological effects on living organisms. It is a chemical compound that is used in scientific research and has no medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using cesium benzoate in lab experiments are that it is a readily available reagent, and it is relatively inexpensive. It is also a stable compound that can be stored for long periods without decomposing. The limitations of using cesium benzoate in lab experiments are that it is a toxic compound, and it should be handled with care. It is also a hygroscopic compound that can absorb moisture from the air, which can affect its purity and reactivity.
Zukünftige Richtungen
There are several future directions for the use of cesium benzoate in scientific research. One direction is to investigate its potential as a catalyst in the synthesis of new organic compounds. Another direction is to study its mechanism of action in organic reactions. Additionally, it can be used in the development of new dyes and pigments. Further research is needed to explore the potential applications of cesium benzoate in various fields of science.
Conclusion:
In conclusion, cesium benzoate is a chemical compound that is widely used in scientific research. It is used as a reagent and catalyst in the synthesis of various organic compounds. It has no known biochemical or physiological effects on living organisms. The advantages of using cesium benzoate in lab experiments are that it is readily available and relatively inexpensive. The limitations of using cesium benzoate in lab experiments are that it is toxic and hygroscopic. There are several future directions for the use of cesium benzoate in scientific research, including investigating its potential as a catalyst and studying its mechanism of action in organic reactions.
Synthesemethoden
Cesium benzoate can be synthesized by reacting cesium hydroxide with benzoic acid. The reaction results in the formation of cesium benzoate and water. The chemical equation for the reaction is as follows:
CsOH + C6H5COOH → CsC6H5COO + H2O
The reaction is carried out under reflux conditions, and the product is obtained by filtration and drying.
Wissenschaftliche Forschungsanwendungen
Cesium benzoate is widely used in scientific research for various purposes. It is used as a reagent in the synthesis of various organic compounds. It is also used as a catalyst in organic reactions. Cesium benzoate is used in the synthesis of various heterocyclic compounds, which have important applications in the pharmaceutical industry. It is also used as a reagent in the synthesis of various dyes and pigments.
Eigenschaften
CAS-Nummer |
17265-04-2 |
|---|---|
Produktname |
Cesium benzoate |
Molekularformel |
C7H5CsO2 |
Molekulargewicht |
254.02 g/mol |
IUPAC-Name |
cesium;benzoate |
InChI |
InChI=1S/C7H6O2.Cs/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
BLUMOBPWAAOPOY-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Cs+] |
SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Cs+] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Cs+] |
Synonyme |
Benzoic acid cesium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















